Sodium 2,3-dihydro-2-methyl-6-(methylamino)-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonate
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Overview
Description
Sodium 2,3-dihydro-2-methyl-6-(methylamino)-1,3-dioxo-1H-benz[de]isoquinoline-5-sulfonate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is known for its unique structural features, which include a sulfonate group, a methylamino group, and a dioxoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-dihydro-2-methyl-6-(methylamino)-1,3-dioxo-1H-benz[de]isoquinoline-5-sulfonate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline and sulfonating agents, under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as sulfuric acid or phosphoric acid to facilitate the sulfonation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to isolate and purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the dioxoisoquinoline core, potentially converting it to a dihydroisoquinoline derivative.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of base catalysts such as triethylamine (TEA).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Sodium 2,3-dihydro-2-methyl-6-(methylamino)-1,3-dioxo-1H-benz[de]isoquinoline-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which Sodium 2,3-dihydro-2-methyl-6-(methylamino)-1,3-dioxo-1H-benz[de]isoquinoline-5-sulfonate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares the isoquinoline core but lacks the sulfonate and methylamino groups.
6-Methylamino-1,3-dioxoisoquinoline: Similar structure but without the sulfonate group.
Sodium 2,3-dihydro-1,3-dioxoisoquinoline-5-sulfonate: Lacks the methyl and methylamino groups.
Uniqueness: Sodium 2,3-dihydro-2-methyl-6-(methylamino)-1,3-dioxo-1H-benz[de]isoquinoline-5-sulfonate is unique due to the combination of its sulfonate, methylamino, and dioxoisoquinoline moieties. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
CAS No. |
73263-39-5 |
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Molecular Formula |
C14H11N2NaO5S |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
sodium;2-methyl-6-(methylamino)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |
InChI |
InChI=1S/C14H12N2O5S.Na/c1-15-12-7-4-3-5-8-11(7)9(6-10(12)22(19,20)21)14(18)16(2)13(8)17;/h3-6,15H,1-2H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
CFCKKFCQAPDPGN-UHFFFAOYSA-M |
Canonical SMILES |
CNC1=C(C=C2C3=C1C=CC=C3C(=O)N(C2=O)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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